molecular formula C37H66O6 B2873293 Acetogenin CAS No. 136033-39-1

Acetogenin

Cat. No. B2873293
CAS RN: 136033-39-1
M. Wt: 606.929
InChI Key: URLVCROWVOSNPT-QFZHGZHBSA-N
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Description

Acetogenins are a class of polyketide natural products found in plants of the family Annonaceae. They are characterized by linear 32- or 34-carbon chains containing oxygenated functional groups including hydroxyls, ketones, epoxides, tetrahydrofurans, and tetrahydropyrans. They are often terminated with a lactone or butenolide .


Synthesis Analysis

The synthesis of Acetogenins has been a topic of interest in many studies. For instance, a study titled “Recent progress on the total synthesis of acetogenins from Annonaceae” provides valuable insights into the synthesis process .


Molecular Structure Analysis

Structurally, Acetogenins are a series of C-35/C-37 compounds usually characterized by a long aliphatic chain bearing a terminal methyl-substituted α,β-unsaturated γ-lactone ring, as well as one to three tetrahydrofuran (THF) rings . A study titled “Acetogenins as potential checkpoint-2 kinase inhibitors: an in silico analysis” provides a detailed evaluation of 20 Acetogenin compounds using Molecular docking studies .


Chemical Reactions Analysis

The chemical reactions of Acetogenins have been studied extensively. A review titled “Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues” provides a comprehensive overview of the design, synthesis, and biological evaluation of Acetogenin analogues .

Scientific Research Applications

1. Isolation and Synthesis

  • Acetogenins have been a subject of interest due to their unique structures and biological activities. Recent research focuses on the isolation of new acetogenins and the synthesis of these compounds for detailed study. Their isolation from natural sources and subsequent synthesis enable the exploration of their biological activities and mechanisms of action (Bermejo et al., 2005).

2. Pharmacological Activities

  • Acetogenins from Annonaceae species have been used in traditional medicine for various illnesses. They exhibit a wide range of pharmacological activities, including antiprotozoal, antitumoral, antidiabetic, hepatoprotective, anti-inflammatory, and anxiolytic activities. Their potent antitumor activity, even against multidrug-resistant tumors, makes them promising compounds in cancer treatment (Quilez et al., 2018).

3. Mechanisms of Action

  • The mode of action of acetogenins involves inhibition of complex I in the electron transport chain, interrupting ATP synthesis in mitochondria. This mechanism is crucial in their anti-proliferative effect on human cancer cells. Studies have shown that acetogenins can induce apoptosis and mitochondrial damage in cancer cells (Silva-Platas et al., 2012).

4. Fluorescent Labeling and Cell Biology

  • Annonaceous acetogenins have been the subject of study for fluorescent labeling, aiding in understanding their cytotoxic mechanisms. This research contributes to the development of modified natural acetogenins and their analogues, enhancing our knowledge of their action in cell biology (Liu et al., 2007).

5. Bioactivity Profiling

  • The bioactivity of acetogenins has been extensively investigated, with a focus on cytotoxicity against various human cancer cell lines. This research has helped in understanding the structure-activity relationships of these compounds and their potential as therapeutic agents (Fontana et al., 1994).

6. Antitumor Applications

  • Acetogenins have shown promise as new antitumor agents, with specific mechanisms involving the depletion of ATP levels in tumor cells. Their ability to overcome ATP-driven resistance mechanisms in cancer cells makes them potential candidates for cancer therapy (Alali et al., 1999).

7. ER Stress Response in Cancer Cells

  • Tetrahydrofuran-containing acetogenins have been studied for their selective antiproliferative activity against nasopharyngeal carcinoma cells. These compounds induce G2/M phase arrest and apoptosis, demonstrating a unique antitumor mechanism effective against certain malignancies (Juang et al., 2016).

Mechanism of Action

Acetogenins inhibit NADH dehydrogenase, a key enzyme in energy metabolism . This mechanism of action is crucial to their biological properties.

Safety and Hazards

Acetogenin can interact with certain medications, such as anticoagulants, and can cause serious side effects. It can also cause nausea, vomiting, and diarrhea. Additionally, it can cause liver damage and can be toxic in high doses .

Future Directions

The future directions of Acetogenin research are promising. A special issue of Molecules titled “Acetogenins: Extraction, Synthesis and Biological Properties” highlights the use of by-products of Annonaceae, and their pure compounds, as a promising source of anticancer agents . The versatility of the Acetogenin bioactivity renders them potential therapeutic agents for cancer treatment .

properties

IUPAC Name

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLVCROWVOSNPT-XOTOMLERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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